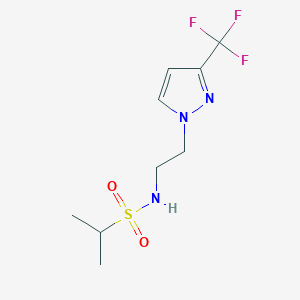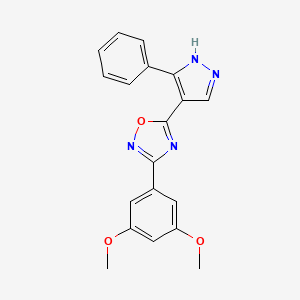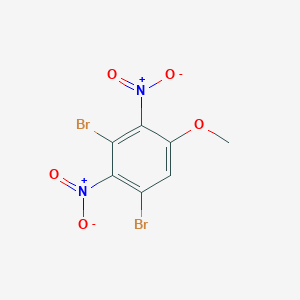
1,3-DIbromo-5-methoxy-2,4-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is an organic compound with the molecular formula C7H4Br2N2O5 It is a derivative of benzene, substituted with two bromine atoms, one methoxy group, and two nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to introduce nitro groups. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron or aluminum bromide.
Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to handle large volumes of reactants.
化学反应分析
Types of Reactions
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene can undergo several types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can participate in further substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin and hydrochloric acid.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reagents like tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products
Reduction: Conversion of nitro groups to amines.
Nucleophilic Substitution: Replacement of bromine atoms with nucleophiles to form various substituted derivatives.
科学研究应用
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene involves its ability to participate in electrophilic and nucleophilic reactions. The nitro groups are strong electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Used as a disinfectant and bleaching agent.
1,4-Dibromo-2,5-dimethylbenzene: Used in organic synthesis for the preparation of more complex molecules.
Uniqueness
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
1,3-dibromo-5-methoxy-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWYJQDTFVMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
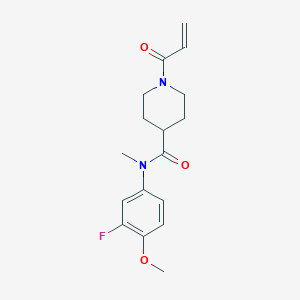
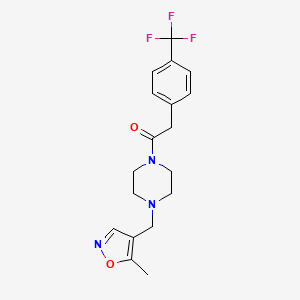
![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)
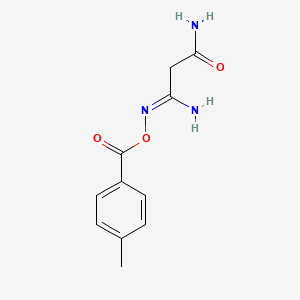
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
![2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)
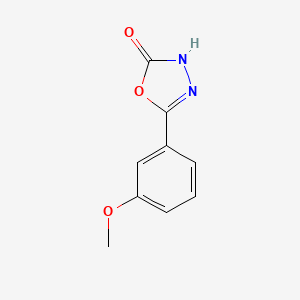
![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951409.png)
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B2951410.png)
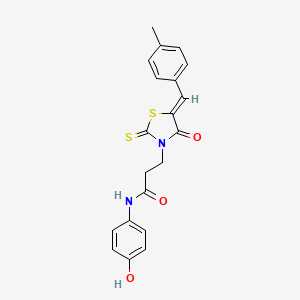
![4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2951416.png)
